Mechanism of action of 2-Nitroso-2,3-dihydro-1h-isoindol-1-one in vitro
Mechanism of action of 2-Nitroso-2,3-dihydro-1h-isoindol-1-one in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-Nitroso-2,3-dihydro-1H-isoindol-1-one
Introduction
2-Nitroso-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound featuring a reactive N-nitroso group appended to an isoindolinone scaffold.[1] While direct, extensive in vitro studies on this specific molecule are not widely published, its chemical architecture allows for the formulation of several plausible mechanisms of action. The N-nitroso moiety is a well-known pharmacophore, often associated with the generation of nitric oxide (NO) or reactive nitrogen species (RNS), and has been implicated in carcinogenesis.[2][3][4] Concurrently, the isoindolinone core is a "privileged structure" in medicinal chemistry, found in compounds with diverse biological activities, including anti-cancer and anti-inflammatory effects.[5][6][7][8]
This guide provides a structured, in-depth exploration of the potential in vitro mechanisms of action of 2-Nitroso-2,3-dihydro-1H-isoindol-1-one. It is designed for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for investigating its biological effects. We will dissect the compound's activities based on its two key structural features, proposing testable hypotheses and detailing the experimental protocols required for their validation.
Part 1: The Dual Nature of the N-Nitroso Group: A Potential Nitric Oxide Donor and Oxidative Stress Inducer
The N-nitroso group is chemically reactive and can participate in various biological reactions.[1] Its primary mechanistic contributions in a cellular context are hypothesized to be the release of nitric oxide (NO) and the induction of oxidative stress, potentially through redox cycling.
Hypothesis 1.1: 2-Nitroso-2,3-dihydro-1H-isoindol-1-one acts as a nitric oxide (NO) donor.
Many N-nitroso compounds are known to release NO under physiological conditions.[9][10] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response.[9][11] Uncontrolled or excessive NO production, however, can lead to cytotoxicity.
To quantify the release of NO from the parent compound, the Griess assay is a standard and reliable colorimetric method that detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions.
Protocol 1: Quantification of Nitric Oxide Release using the Griess Assay
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Preparation of Reagents:
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Prepare a stock solution of 2-Nitroso-2,3-dihydro-1H-isoindol-1-one in a suitable solvent (e.g., DMSO).
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Prepare Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
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Prepare a sodium nitrite (NaNO₂) standard curve (0-100 µM) in the same cell culture medium to be used for the experiment.
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Experimental Setup:
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Seed cells (e.g., RAW 264.7 macrophages or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
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Treat the cells with varying concentrations of 2-Nitroso-2,3-dihydro-1H-isoindol-1-one for different time points (e.g., 2, 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., sodium nitroprusside).
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-
Measurement of Nitrite:
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After incubation, collect 50 µL of the cell culture supernatant from each well.
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Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
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Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
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Measure the absorbance at 540 nm using a microplate reader.
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-
Data Analysis:
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Calculate the nitrite concentration in each sample using the NaNO₂ standard curve.
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Table 1: Expected Data from Griess Assay
| Treatment Concentration (µM) | Time Point (hours) | Nitrite Concentration (µM) (Mean ± SD) |
| Vehicle Control | 24 | Baseline |
| 1 | 24 | To be determined |
| 10 | 24 | To be determined |
| 50 | 24 | To be determined |
| Sodium Nitroprusside (100 µM) | 24 | Positive Control Value |
Hypothesis 1.2: The compound induces oxidative stress through the generation of Reactive Oxygen Species (ROS).
The metabolism of N-nitroso compounds can sometimes lead to the production of reactive oxygen species (ROS), causing oxidative damage to cellular components like DNA, lipids, and proteins.[12] This is a plausible mechanism for cytotoxicity.
The generation of intracellular ROS can be measured using fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
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Cell Preparation:
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Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
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-
Loading with DCFH-DA:
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Wash the cells with phosphate-buffered saline (PBS).
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Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
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Treatment and Measurement:
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Wash the cells again with PBS to remove excess probe.
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Add fresh medium containing various concentrations of 2-Nitroso-2,3-dihydro-1H-isoindol-1-one. Include a vehicle control and a positive control (e.g., H₂O₂).
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Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence plate reader.
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Workflow for Investigating the Role of the N-Nitroso Group
Caption: Workflow for investigating the N-nitroso group's mechanism.
Part 2: The Isoindolinone Scaffold: A Platform for Targeted Interactions
The isoindolinone core is a key feature of many bioactive molecules, including the immunomodulatory drugs thalidomide and lenalidomide, as well as compounds with anti-proliferative and enzyme-inhibiting properties.[8] It is therefore plausible that the isoindolinone scaffold of 2-Nitroso-2,3-dihydro-1H-isoindol-1-one contributes to its overall biological activity profile.
Hypothesis 2.1: The compound exhibits anti-proliferative activity and induces apoptosis in cancer cells.
Many isoindolinone derivatives have been shown to possess anti-cancer properties.[5][7][13] These effects are often mediated through the induction of cell cycle arrest and apoptosis.
Protocol 3: Assessment of Cell Viability using the MTT Assay
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Cell Seeding:
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Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at an appropriate density.
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Treatment:
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After 24 hours, treat the cells with a range of concentrations of 2-Nitroso-2,3-dihydro-1H-isoindol-1-one for 24, 48, and 72 hours.
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-
MTT Incubation:
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
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Formazan Solubilization and Measurement:
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm.
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-
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
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Table 2: Representative Data from MTT Assay
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| HCT-116 | 48 | To be determined |
| A549 | 48 | To be determined |
| Normal Fibroblasts | 48 | To be determined (for selectivity) |
Protocol 4: Detection of Apoptosis by Annexin V/Propidium Iodide Staining
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Cell Treatment:
-
Treat cells with the compound at its IC₅₀ concentration for 24 and 48 hours.
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-
Staining:
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Harvest the cells and wash with cold PBS.
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Resuspend the cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes in the dark.
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-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
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Hypothesis 2.2: The compound modulates key cancer-related signaling pathways.
Isoindolinone derivatives have been reported to interact with various cellular targets, including protein kinases and transcription factors like p53.[13][14]
To investigate the effect on specific pathways, Western blotting can be used to measure changes in the expression and phosphorylation status of key proteins.
Protocol 5: Western Blot Analysis
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Protein Extraction:
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Treat cells with the compound for various times. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
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-
SDS-PAGE and Transfer:
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Separate equal amounts of protein on an SDS-polyacrylamide gel.
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Transfer the separated proteins to a PVDF membrane.
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-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., p53, p21, cleaved caspase-3, PARP, phospho-Akt, total-Akt).
-
Wash and incubate with HRP-conjugated secondary antibodies.
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-
Detection:
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Proposed Signaling Pathway for Investigation
Caption: Hypothesized p53-mediated pathway of action.
Conclusion
The dual chemical nature of 2-Nitroso-2,3-dihydro-1H-isoindol-1-one suggests a multifaceted mechanism of action that warrants a systematic in vitro investigation. The protocols and frameworks provided in this guide offer a comprehensive starting point for elucidating its biological activities. By dissecting the contributions of both the N-nitroso group and the isoindolinone scaffold, researchers can build a detailed picture of this compound's therapeutic potential and its underlying molecular interactions. The proposed experiments are designed to be self-validating, with each step logically informing the next, ensuring a robust and thorough investigation.
References
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- Kumarasamy, M., Theivendren, P., Govindarajan, R., Franzblau, S. G., & Ramalingam, K. (n.d.). Carcinogenic effects of N-nitroso-3-(substituted phenylimino)-indolin-2-one derivatives.
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Butler, A. R., & Feelisch, M. (2009). Recent developments in nitric oxide donor drugs. British Journal of Pharmacology, 158(2), 335–345. Retrieved from [Link]
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Okuda, H., & Fukuhara, K. (2007). Mechanism of hepatic toxicity induced by N-nitrosocompounds : Role of nitrogen monoxides and active oxygen. KAKENHI-PROJECT-17590028. Retrieved from [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 26(22), 6898. Retrieved from [Link]
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Gomes, I. C., et al. (2021). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Pharmaceuticals, 14(11), 1105. Retrieved from [Link]
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Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(8), 4434. Retrieved from [Link]
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Snider, C. E., et al. (2023). The Impact of N-nitrosamine Impurities on Clinical Drug Development. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
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Yildirim, S., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. Pharmaceuticals, 16(3), 469. Retrieved from [Link]
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Eldehna, W. M., et al. (2018). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 867–878. Retrieved from [Link]
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Rocha, S., et al. (2021). Nitric Oxide as a Central Molecule in Hypertension: Focus on the Vasorelaxant Activity of New Nitric Oxide Donors. International Journal of Molecular Sciences, 22(20), 11078. Retrieved from [Link]
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